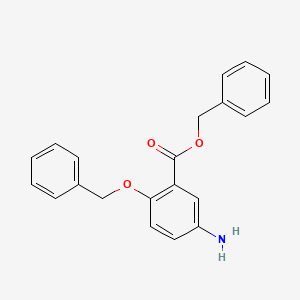

Benzyl 5-amino-2-(benzyloxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 5-amino-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c22-18-11-12-20(24-14-16-7-3-1-4-8-16)19(13-18)21(23)25-15-17-9-5-2-6-10-17/h1-13H,14-15,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICZFKDDJLPGJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzyl 5 Amino 2 Benzyloxy Benzoate

Retrosynthetic Analysis of the Benzyl (B1604629) 5-amino-2-(benzyloxy)benzoate Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a complex molecule like Benzyl 5-amino-2-(benzyloxy)benzoate, this process reveals key bond disconnections and strategic considerations for its forward synthesis.

The primary disconnections for the target molecule are the ester, the two ether linkages (specifically, the benzyloxy groups), and the amine functional group. A logical retrosynthetic pathway is as follows:

Ester Disconnection: The benzyl ester can be disconnected via hydrolysis to its constituent parts: benzoic acid and benzyl alcohol. This identifies the core structure as 5-amino-2-(benzyloxy)benzoic acid.

Amine Group Transformation: The amino group is often best installed by the reduction of a nitro group. This is a common and high-yielding transformation in aromatic chemistry. This leads to the precursor, 5-nitro-2-(benzyloxy)benzoic acid.

Ether Disconnections: The two benzyloxy groups can be disconnected. A standard method for forming benzyl ethers is the Williamson ether synthesis, which involves reacting an alcohol (or phenol) with a benzyl halide. Disconnecting the ether at the 2-position reveals 2-hydroxy-5-nitrobenzoic acid as a key intermediate.

Final Precursor: This leads back to a plausible starting material: 2,5-dihydroxybenzoic acid. The synthetic challenge then becomes the selective functionalization of the two hydroxyl groups and the carboxylic acid, along with the introduction of a nitro group at the correct position.

An alternative strategy could involve starting with a halogenated benzoic acid and introducing the amine and benzyloxy groups via transition metal-catalyzed coupling reactions.

Chemo- and Regioselective Functionalization Strategies for Benzoate (B1203000) Derivatives

The synthesis of polysubstituted aromatic compounds like this compound requires precise control over the position of each functional group, a challenge known as regioselectivity. The various functional groups on the benzene (B151609) ring direct incoming reagents to specific positions.

The reactivity of a benzoic acid derivative is governed by the electronic properties of its substituents. aakash.ac.inwikipedia.org

Activating Groups: Electron-donating groups (EDGs) like hydroxyl (-OH) and amino (-NH2) groups activate the ring towards electrophilic aromatic substitution (SEAr) and direct incoming electrophiles to the ortho and para positions.

Deactivating Groups: Electron-withdrawing groups (EWGs) like the carboxyl group (-COOH) and the nitro group (-NO2) deactivate the ring towards SEAr and direct incoming electrophiles to the meta position. wikipedia.orglibretexts.orglibretexts.org

In the synthesis of the target molecule, starting from a precursor like 2,5-dihydroxybenzoic acid presents a regiochemical challenge. Both hydroxyl groups are ortho, para-directing. Nitration of 2,5-dihydroxybenzoic acid would likely lead to a mixture of products. A more controlled approach would be to start with 2-hydroxy-5-nitrobenzoic acid. Here, the hydroxyl group directs ortho and para, while the nitro and carboxyl groups direct meta. This substitution pattern is fixed, simplifying the subsequent steps.

The key chemo- and regioselective steps would be:

Selective Benzylation: The phenolic hydroxyl group is more acidic than an alcohol and can be selectively deprotonated to form a phenoxide, which then reacts with benzyl bromide to form the 2-benzyloxy ether.

Esterification: The carboxylic acid can be converted to the benzyl ester. This is often done under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive acyl chloride first. wikipedia.orgasm.org

Nitro Group Reduction: The final step would be the selective reduction of the nitro group to an amine, which can be achieved catalytically without affecting the benzyl ethers or the ester group. youtube.com

Catalytic Approaches to the Synthesis of this compound and Analogues

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer powerful tools for constructing the target molecule and its analogues.

Transition Metal-Catalyzed Coupling and Reduction Reactions

Transition metal catalysis is particularly relevant for two key transformations in the proposed synthesis: C-N bond formation and the reduction of the nitro group.

Nitro Group Reduction: The conversion of an aromatic nitro group to an amine is a fundamental reaction. While classical methods use stoichiometric metals like iron or tin in acid, catalytic hydrogenation is a cleaner alternative. youtube.com Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel with hydrogen gas (H₂) are highly effective. youtube.comrsc.org For substrates with functional groups sensitive to hydrogenation, other catalytic systems, such as copper complexes or gold nanoparticles, can be employed for the reduction of nitroarenes using reducing agents like sodium borohydride. rsc.orgmdpi.comgoogle.com

C-N Bond Formation: An alternative to the nitro-reduction pathway is the direct formation of the C-N bond via palladium-catalyzed amination (e.g., Buchwald-Hartwig amination). nih.govcmu.edu This would involve reacting a halogenated precursor, such as Benzyl 2-(benzyloxy)-5-bromobenzoate, with an ammonia (B1221849) source. Recent advancements have enabled the use of aqueous ammonia with specialized palladium-phosphine ligand systems, enhancing the practicality of this method. nih.gov

The following table summarizes potential catalytic systems for these transformations.

| Transformation | Catalyst System | Reagents | Key Features |

| Nitro Reduction | Pd/C | H₂ (gas) | High efficiency, clean workup. |

| Nitro Reduction | Fe/HCl | - | Tolerates groups sensitive to hydrogenation. youtube.com |

| Nitro Reduction | AuNP/ceramic beads | NaBH₄ | High activity and recyclability. rsc.org |

| C-N Amination | Pd₂(dba)₃ / KPhos | Aqueous NH₃, Hydroxide (B78521) base | Direct amination of aryl halides, avoids nitro intermediate. nih.gov |

| C-N Amination | Pd(OAc)₂ / (o-biphenyl)PCy₂ | Ammonia surrogate, NaOtBu | Broad substrate scope for aryl chlorides and bromides. cmu.edu |

Organocatalytic Transformations in Benzoate Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful field, complementing metal-based catalysis. bohrium.com While a complete organocatalytic synthesis of the target molecule is not established, organocatalysts could be applied to specific steps. acs.org

Esterification: The esterification of benzoic acid with benzyl alcohol can be catalyzed by organocatalysts, such as proline or its derivatives, potentially avoiding the use of strong mineral acids.

C-H Functionalization: Advanced organocatalytic methods allow for the direct functionalization of C-H bonds on an aromatic ring. bohrium.comresearchgate.netnih.gov In principle, an organocatalyst could be designed to direct the regioselective introduction of a functional group onto a benzoate precursor, although this remains a significant research challenge. For instance, organocatalysts have been used to achieve site-selective C-H functionalization of arenes, which could provide a future pathway for assembling complex molecules without pre-functionalized starting materials. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting materials into the final product. Catalytic pathways, such as catalytic hydrogenation, are inherently more atom-economical than stoichiometric reductions that generate large amounts of metal waste.

Use of Safer Solvents and Auxiliaries: Traditional organic synthesis often employs hazardous volatile organic compounds (VOCs). Green chemistry encourages their replacement with safer alternatives. For instance, bio-based solvents like Cyrene are being explored as sustainable replacements for polar aprotic solvents. mdpi.com Water can also be used as a solvent in certain catalytic reactions, such as palladium-catalyzed aminations. nih.govacs.org Solvent-free reactions, where the reaction is run neat or in a melt, represent an ideal scenario. rsc.org

Catalysis: As discussed, using recyclable heterogeneous catalysts (like Pd/C or nanoparticle-based catalysts) instead of stoichiometric reagents minimizes waste and allows for easier product purification. rsc.orgrsc.org

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby saving energy. ijsdr.org Enzymatic catalysis, which operates under mild conditions of temperature and pressure, also offers a low-energy pathway. For example, lipases have been used for the synthesis of benzoate esters. nih.gov

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

There are several plausible synthetic routes to this compound, each with its own advantages and disadvantages. Below is a comparative analysis of two primary strategies.

Route A: The Nitro-Reduction Pathway. Starting from 2-hydroxy-5-nitrobenzoic acid.

Route B: The Catalytic Amination Pathway. Starting from 2-hydroxy-5-bromobenzoic acid.

| Metric | Route A (Nitro-Reduction) | Route B (Catalytic Amination) | Analysis |

| Starting Material | 2-hydroxy-5-nitrobenzoic acid | 2-hydroxy-5-bromobenzoic acid | Both are commercially available multi-step syntheses themselves. Availability and cost may vary. |

| Number of Steps | 3 steps (Benzylation, Esterification, Reduction) | 3 steps (Benzylation, Esterification, Pd-catalyzed Amination) | The number of core transformations is similar. |

| Regioselectivity | Excellent. The substitution pattern is pre-defined in the starting material. | Excellent. The substitution pattern is pre-defined in the starting material. | Both routes offer high control over isomer formation. |

| Key Challenge | Handling of potentially explosive nitro-compounds. Ensuring complete reduction without side reactions. | Cost and sensitivity of palladium catalysts and phosphine (B1218219) ligands. Removal of palladium from the final product. cmu.edu | Route A has safety considerations, while Route B has economic and purification challenges. |

| Green Chemistry | Can be made greener by using catalytic hydrogenation (H₂/Pd/C) and green solvents. | Inherently catalytic. Can be made greener by using modern ligands that allow for reactions in aqueous media. nih.gov | Both routes can be optimized according to green principles. Route B aligns well with modern catalytic methods. |

| Overall Efficiency | Potentially high-yielding and robust. The reactions involved are generally reliable. | Can be very high-yielding, but may require more optimization of catalytic conditions. | Route A is based on more traditional, but very well-established, reactions. Route B is more modern but may be more sensitive. |

Ultimately, the choice of route depends on factors such as scale, cost, available equipment, and specific purity requirements.

Chemical Reactivity and Mechanistic Studies of Benzyl 5 Amino 2 Benzyloxy Benzoate

Reactivity of the Amino Group: Acylation, Alkylation, and Derivatization

The primary amino group (-NH₂) on the aromatic ring is a key site of reactivity, readily undergoing acylation, alkylation, and other derivatization reactions.

Acylation: The nucleophilic amino group can be acylated using various reagents such as acyl chlorides and acid anhydrides to form the corresponding amides. This reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride or carboxylate) yields the stable amide product. jove.commasterorganicchemistry.com Typically, two equivalents of the amine are required: one as the nucleophile and the second to act as a base to neutralize the protonated amide. jove.com

Alkylation: The amino group can also be alkylated with alkyl halides through a nucleophilic aliphatic substitution (SN2) reaction. wikipedia.orglibretexts.org This reaction introduces an alkyl group onto the nitrogen atom. However, a common challenge with the direct alkylation of primary amines is the potential for overalkylation, leading to mixtures of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, as the initially formed secondary amine can also react with the alkyl halide. libretexts.org To achieve selective mono-N-alkylation, specific methods have been developed, such as using an excess of the starting amine or employing specific reagents and conditions like cesium carbonate in DMF. rsc.org

Derivatization: Beyond simple acylation and alkylation, the amino group serves as a handle for a wide array of derivatizations. For instance, it can be converted into a variety of other functional groups, making it a versatile precursor in organic synthesis. The amino group can be oxidized to a nitro group, although this is less common once the amine is present. ambeed.com

| Reaction Type | Reagent Class | Product | General Conditions |

| Acylation | Acyl Chlorides, Acid Anhydrides | Amide | Often requires a base or excess amine |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Can lead to mixtures; specific conditions for selectivity |

| Derivatization | Oxidizing Agents | Nitro (less common) | Varies depending on the specific transformation |

Transformations Involving the Ester Moiety: Transesterification and Hydrolysis

The benzyl (B1604629) ester functionality of Benzyl 5-amino-2-(benzyloxy)benzoate is susceptible to both transesterification and hydrolysis reactions.

Transesterification: This process involves the conversion of the benzyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org The reaction is an equilibrium process. libretexts.org To drive the reaction towards the desired product, a large excess of the reactant alcohol is often used, or the leaving alcohol (benzyl alcohol in this case) is removed from the reaction mixture. libretexts.org Enzyme-catalyzed transesterification, particularly using lipases, offers a milder and often more selective alternative. ufsc.brresearchgate.netnih.gov For instance, the transesterification of methyl benzoate (B1203000) with benzyl alcohol has been optimized using Lipozyme 435 as a catalyst. wikipedia.org

Hydrolysis: The ester can be cleaved back to the corresponding carboxylic acid (5-amino-2-(benzyloxy)benzoic acid) and benzyl alcohol. This hydrolysis can be catalyzed by either an acid or a base. wikipedia.orglibretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium-controlled process. chemistrysteps.comlibretexts.orgucoz.com It is typically carried out by heating the ester with a large excess of water and a catalytic amount of a strong acid. libretexts.org

Base-Promoted Hydrolysis (Saponification): This reaction is irreversible as the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. libretexts.orgchemistrysteps.com This process typically involves heating the ester with a stoichiometric amount of a strong base like sodium hydroxide (B78521). wikipedia.org

| Transformation | Reagents | Products | Key Features |

| Transesterification | Alcohol, Acid/Base Catalyst or Lipase | New Ester, Benzyl Alcohol | Equilibrium-driven; can be enzyme-catalyzed for mildness. libretexts.orgufsc.br |

| Acid-Catalyzed Hydrolysis | Excess Water, Strong Acid Catalyst | Carboxylic Acid, Benzyl Alcohol | Reversible equilibrium process. libretexts.orgchemistrysteps.com |

| Base-Promoted Hydrolysis | Stoichiometric Strong Base (e.g., NaOH) | Carboxylate Salt, Benzyl Alcohol | Irreversible reaction. libretexts.orgchemistrysteps.com |

Chemical Behavior of the Benzyloxy Ether Linkage

The benzyloxy ether group is generally stable but can be cleaved under specific conditions, most notably through hydrogenolysis or by using strong Lewis acids.

Hydrogenolysis: This is a common and mild method for cleaving benzyl ethers. acsgcipr.orgyoutube.com The reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. acsgcipr.orgyoutube.comthieme-connect.com The process results in the formation of the corresponding phenol (B47542) (in this case, a 2-hydroxy-5-aminobenzoic acid derivative) and toluene (B28343) as a byproduct. ambeed.comyoutube.com This method is often highly selective and can be performed at or near room temperature and atmospheric pressure. acsgcipr.org

Cleavage with Lewis Acids: Strong Lewis acids, such as boron tribromide (BBr₃), are also effective for cleaving benzyl ethers. oup.comreddit.com BBr₃ can cleave aryl methyl ethers, and its reactivity extends to benzyl ethers as well. researchgate.netnih.gov The reaction with BBr₃ is typically performed at low temperatures. Studies have shown that BBr₃ can cleave benzyl ethers more rapidly than some other ether types, though selectivity can be an important consideration in multifunctional molecules. acs.org

| Cleavage Method | Reagents | Products | Typical Conditions |

| Hydrogenolysis | H₂, Pd/C | Phenol derivative, Toluene | Mild temperature and pressure. acsgcipr.org |

| Lewis Acid Cleavage | BBr₃ | Phenol derivative, Benzyl bromide | Low temperatures (e.g., -78 °C to room temp.). oup.comreddit.com |

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitutions

The reactivity of the aromatic ring towards substitution reactions is governed by the electronic effects of the existing substituents: the amino group, the benzyloxy group, and the benzyl ester group.

Electrophilic Aromatic Substitution (EAS): Both the amino (-NH₂) and benzyloxy (-OCH₂Ph) groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org The amino group is a very strong activating group due to the resonance donation of its lone pair of electrons to the ring. scispace.com The benzyloxy group is also an activating, ortho, para-director for the same reason. organicchemistrytutor.com In this compound, the amino group is at position 5 and the benzyloxy group is at position 2. The positions ortho to the powerful amino group are 4 and 6. The position ortho to the benzyloxy group is 3 (position 1 is substituted by the ester). The positions para to these groups are occupied. Therefore, electrophilic substitution would be strongly directed to positions 4 and 6. The ester group, being an electron-withdrawing group, is a deactivating, meta-director. Its influence on the positions activated by the amino and benzyloxy groups would be minimal.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally less favorable on electron-rich aromatic rings unless there are strong electron-withdrawing groups ortho or para to a good leaving group. Given the presence of the strongly activating amino and benzyloxy groups, this molecule is not a prime candidate for NAS without further modification.

| Substituent | Electronic Effect | Directing Effect (for EAS) |

| -NH₂ (Amino) | Strongly Activating, Electron-Donating | ortho, para |

| -OCH₂Ph (Benzyloxy) | Activating, Electron-Donating | ortho, para |

| -COOBn (Benzyl Ester) | Deactivating, Electron-Withdrawing | meta |

Mechanistic Investigations of Key Reactions of this compound

The mechanisms of the key reactions involving this compound are generally well-understood based on established principles of organic chemistry.

Amide Formation (Acylation): The reaction of the amino group with an acyl chloride or anhydride (B1165640) proceeds through a nucleophilic addition-elimination mechanism . The nitrogen's lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the leaving group to form the amide. savemyexams.comjove.com

Ester Hydrolysis:

Acid-catalyzed: The mechanism is the microscopic reverse of Fischer esterification. It involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of the alcohol leaving group. chemistrysteps.comlibretexts.org For benzyl esters, an AAL1 mechanism, involving the formation of a stable benzyl carbocation, can also occur under strongly acidic conditions. ucoz.com

Base-promoted (Saponification): This follows a BAC2 mechanism , involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the benzyloxy alkoxide. The final step is an irreversible acid-base reaction between the carboxylic acid and the alkoxide. libretexts.orgchemistrysteps.com

Benzyl Ether Cleavage (Hydrogenolysis): The mechanism on a palladium catalyst surface involves the oxidative addition of the C-O bond to the metal surface, followed by reaction with hydrogen to produce the cleaved products and regenerate the catalyst. jk-sci.com

Electrophilic Aromatic Substitution: The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The electron-donating amino and benzyloxy groups stabilize the positive charge in the intermediates formed from ortho and para attack, thus favoring these positions. scispace.comorganicchemistrytutor.com

Advanced Spectroscopic and Structural Characterization of Benzyl 5 Amino 2 Benzyloxy Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Benzyl (B1604629) 5-amino-2-(benzyloxy)benzoate. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for determining the intricate connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. For instance, it would show the coupling between the protons on the substituted benzene (B151609) ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It would be used to assign the carbon signals based on the already assigned proton signals. For example, the methylene (B1212753) protons of the two benzyl groups would show a direct correlation to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. Key HMBC correlations would be expected between the benzylic protons and the carbonyl carbon of the ester, as well as between the aromatic protons and the carbons of the adjacent benzyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be instrumental in confirming the stereochemistry and conformation of the molecule, for instance, by showing through-space interactions between the protons of the benzyl groups and the main aromatic ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar structures.

| Atom/Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH (benzoate ring) | 6.5 - 7.5 | 110 - 130 |

| Aromatic CH (benzyl groups) | 7.2 - 7.5 | 127 - 129 |

| -NH₂ | 3.5 - 4.5 (broad) | - |

| -OCH₂- (benzyloxy) | 5.0 - 5.2 | 70 - 72 |

| -COOCH₂- (benzyl ester) | 5.2 - 5.4 | 66 - 68 |

| C=O (ester) | - | 165 - 167 |

| Quaternary Aromatic C | - | 120 - 155 |

Note: This table represents predicted values and would require experimental verification.

While solution-state NMR provides information about the molecule's behavior in a solvent, solid-state NMR (ssNMR) can offer insights into its structure and dynamics in the solid phase. For Benzyl 5-amino-2-(benzyloxy)benzoate, ssNMR could be used to:

Characterize the crystalline and amorphous forms of the compound.

Study intermolecular interactions, such as hydrogen bonding involving the amino group, in the solid state.

Determine the conformation of the molecule in its crystalline form, which can be compared with data from X-ray crystallography.

X-ray Crystallography for Molecular and Supramolecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. For this compound, this technique would provide precise information on:

Bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

The planarity of the aromatic rings.

The packing of the molecules in the crystal lattice, revealing intermolecular interactions like hydrogen bonds and π-π stacking. researchgate.net

A hypothetical table of crystallographic data is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 9.8 |

| c (Å) | 18.2 |

| β (°) | 95.0 |

| Volume (ų) | 1860 |

| Z | 4 |

Note: This table is hypothetical and would require experimental determination from a single crystal.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, key vibrational bands would be expected for:

N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. The position and shape of these bands can provide information about hydrogen bonding.

C=O stretching of the ester group, a strong band around 1700-1730 cm⁻¹.

C-O stretching of the ether and ester groups, in the fingerprint region between 1000-1300 cm⁻¹.

Aromatic C-H and C=C stretching vibrations, appearing at ~3030 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

A table of expected characteristic IR absorption frequencies is provided below.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3030 - 3100 |

| C-H Stretch (aliphatic, -CH₂) | 2850 - 2960 |

| C=O Stretch (ester) | 1700 - 1730 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch (aromatic amine) | 1250 - 1360 |

| C-O Stretch (ether & ester) | 1000 - 1300 |

Note: This table represents expected ranges and would need to be confirmed by experimental data.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Optical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and its resulting optical properties.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the aromatic rings and n-π* transitions of the carbonyl group. The presence of the amino and benzyloxy auxochromes is likely to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzene.

Fluorescence Spectroscopy: Depending on its structural rigidity and the nature of its excited states, the compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence properties could be sensitive to the solvent environment and pH.

A hypothetical table of electronic spectroscopy data is shown below.

| Parameter | Hypothetical Value |

| λmax (UV-Vis) | ~280 nm, ~320 nm |

| Molar Absorptivity (ε) | ~10,000 M⁻¹cm⁻¹, ~5,000 M⁻¹cm⁻¹ |

| λem (Fluorescence) | ~380 nm |

| Quantum Yield (Φ) | 0.1 |

Note: This table is hypothetical and requires experimental validation.

Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

For this compound (Molecular Weight: 333.38 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula (C₂₁H₁₉NO₃).

The fragmentation pattern in the mass spectrum would be key to confirming the structure. Expected fragmentation pathways would include:

Loss of the benzyl group (C₇H₇, 91 Da).

Loss of the benzyloxy group (C₇H₇O, 107 Da).

Cleavage of the ester bond.

Formation of a stable tropylium (B1234903) cation (m/z 91).

Mass spectrometry can also be employed to monitor the progress of chemical reactions, such as the synthesis of the title compound, by tracking the appearance of the product ion and the disappearance of reactant ions.

A table of potential major mass spectral fragments is provided below.

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 333 | [M]⁺ (Molecular ion) |

| 242 | [M - C₇H₇]⁺ |

| 226 | [M - C₇H₇O]⁺ |

| 120 | [C₇H₆NO]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: This table represents predicted fragmentation patterns and would need to be confirmed experimentally.

Computational and Theoretical Chemistry Studies on Benzyl 5 Amino 2 Benzyloxy Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

To populate this section, DFT studies on Benzyl (B1604629) 5-amino-2-(benzyloxy)benzoate would be necessary. Such studies typically involve optimizing the molecular geometry to find the most stable conformation. researchgate.netatlantis-press.com Key outputs would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity and charge transfer potential within the molecule. nih.gov

Another aspect would be the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is crucial for predicting how the molecule will interact with other chemical species. windows.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of Benzyl 5-amino-2-(benzyloxy)benzoate

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

This section would require data from MD simulations, a computational method used to analyze the physical movements of atoms and molecules over time. nih.govyu.edu.jo For this compound, MD simulations could reveal its conformational flexibility, showing how the different parts of the molecule, such as the benzyl and benzyloxy groups, move and rotate in relation to each other. nih.gov

Simulations in different environments (e.g., in a vacuum, in water, or within a model lipid bilayer) would provide insights into its intermolecular interactions. nih.govmdpi.com Key analyses would include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. yu.edu.jo Understanding these interactions is vital for predicting the molecule's behavior in biological systems. nih.gov

Quantum Chemical Descriptors for Understanding Reactivity Patterns

Building on DFT calculations, this section would detail various quantum chemical descriptors that quantify the reactivity of this compound. These descriptors are derived from the electronic properties of the molecule. windows.net

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Significance | Value |

|---|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency | Data not available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution | Data not available |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons | Data not available |

These parameters help in systematically understanding the molecule's stability and reactivity in chemical reactions. windows.net

Computational Elucidation of Reaction Mechanisms Involving this compound

This section would focus on computational studies that map out potential reaction pathways for this compound. By calculating the energy profiles of transition states and intermediates, researchers can predict the most likely mechanism for a given reaction. For instance, computational methods could be used to model its synthesis or its metabolic breakdown, identifying the most energy-efficient routes. While a mechanism for the synthesis of related compounds has been described, specific computational studies for this molecule are not available. researchgate.net

In Silico Design of Novel Derivatives Based on this compound Scaffold

In silico (computer-based) methods are frequently used to design new molecules with enhanced properties. nih.govresearchgate.netijpsjournal.com This section would discuss the use of the this compound structure as a scaffold for designing novel derivatives. By systematically modifying functional groups on the parent molecule, computational tools can predict how these changes would affect its properties (e.g., binding affinity to a biological target, solubility, or reactivity). mdpi.comchemrevlett.com This process, often involving techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, allows for the rational design of new compounds with desired characteristics before undertaking their actual synthesis. nih.gov

Applications of Benzyl 5 Amino 2 Benzyloxy Benzoate in Specialized Chemical Disciplines

Role as an Advanced Synthetic Intermediate in Target-Oriented Synthesis

Benzyl (B1604629) 5-amino-2-(benzyloxy)benzoate and its structural analogs are highly valued as intermediates in target-oriented synthesis, where the goal is the efficient construction of complex molecular targets, often with significant biological activity. The aminobenzoate core serves as a versatile scaffold that can be elaborated into a variety of heterocyclic systems.

A prominent application of aminobenzoate-type structures is in the synthesis of thieno[2,3-b]pyridines, a class of compounds known for their potent anti-proliferative activity against various cancer cell lines. mdpi.comresearchgate.net The general synthetic strategy involves the reaction of an o-aminonitrile precursor, which can be derived from aminobenzoic acid derivatives, with various reagents to build the fused heterocyclic system. psu.edu For instance, a library of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine analogues has been synthesized, starting from carbonitrile and 2-chloroacetamide (B119443) fragments. mdpi.com These compounds have demonstrated significant efficacy, with the mechanism of action proposed to involve the inhibition of PI-PLC, interfering with phospholipid metabolism in cancer cells. mdpi.com

The research into these thieno[2,3-b]pyridine (B153569) derivatives has shown that modifications to the core structure, such as the introduction of benzoyl or benzyl alcohol tethers at the 5-position, can fine-tune the biological activity. mdpi.com Compounds bearing an alcohol functionality often show improved efficacy compared to their ketone counterparts. mdpi.com The strategic synthesis of these targeted molecules allows for the systematic exploration of structure-activity relationships, leading to the identification of highly potent compounds.

Table 1: Anti-Proliferative Activity of a Synthesized Thieno[2,3-b]pyridine Derivative This table is interactive. You can sort and filter the data.

| Compound ID | Target Cell Line | IC₅₀ (nM) | Key Structural Feature |

|---|---|---|---|

| 7i | HCT116 | 31.6 ± 0.8 | Alcohol derivative |

| 7i | MDA-MB-231 | 35.8 ± 0.8 | Alcohol derivative |

Data sourced from a study on benzoyl and benzylhydroxy derivatives of thieno[2,3-b]pyridines. mdpi.com

Furthermore, the aminobenzoate scaffold is not limited to thienopyridines. It is a key building block in the synthesis of various other biologically relevant molecules. For example, aminobenzoic acid derivatives serve as starting materials for local anesthetics, where the structure is modified to optimize onset time, duration of action, and toxicity. rsc.org They are also used to create precursors for bioluminescent molecules like coelenterazine, highlighting their versatility in accessing diverse and complex chemical matter. nih.gov

Utility in the Design and Synthesis of Advanced Functional Materials

The functional groups of Benzyl 5-amino-2-(benzyloxy)benzoate—a primary amine, an ester, and an ether—provide multiple points for modification, making it a promising precursor for advanced functional materials.

While direct polymerization of this compound is not widely documented, its constituent functional groups are archetypal for the synthesis of various polymers. The amino and carboxyl (after de-esterification) groups are the classic functionalities used to form polyamides. The principles of this chemistry are well-established, and aminobenzoic acid derivatives are foundational to this field.

Moreover, aminobenzoic acid esters of polyethylene (B3416737) glycol (PEG) have been synthesized and utilized as effective pegylation reagents. rsc.org These reagents are used for the chemical modification of therapeutic proteins, such as interferon α-2b, to improve their therapeutic properties. rsc.org The aminobenzoic acid moiety in these systems provides a stable and reactive handle for attaching the polymer to the protein. This suggests a potential application for this compound in bioconjugation and materials science, where its structure could be integrated into larger polymeric or biopolymeric systems.

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to construct large, well-ordered assemblies. The structure of this compound is rich in features that can participate in these interactions. The amino group is an excellent hydrogen bond donor, while the ester carbonyl is a hydrogen bond acceptor. The three benzene (B151609) rings provide opportunities for π-π stacking.

Development of Catalysts and Ligands Utilizing the this compound Structure

The field of asymmetric catalysis heavily relies on chiral ligands that coordinate to a transition metal, creating a chiral environment that directs the stereochemical outcome of a reaction. Amino acids and their derivatives are a major class of inexpensive and readily available chiral building blocks for such ligands. google.commdpi.com

This compound possesses key features for development into a ligand. The primary amino group can be used to form Schiff bases with aldehydes or ketones, resulting in multidentate ligands that can chelate to metal ions like Cu(II) or Ni(II). nih.gov Such metal-salen type complexes have been successfully employed in asymmetric alkylation reactions. nih.gov The benzyloxy and benzyl ester groups, while not directly coordinating, would play a crucial role in defining the steric and electronic environment of the catalytic pocket, thereby influencing the enantioselectivity of the catalyzed reaction. The modular nature of such aminobenzoic acid-derived ligands allows for systematic tuning of their properties to optimize catalyst performance for specific transformations, such as the asymmetric reduction of ketones. google.com

Application in Analytical Chemistry for Methodological Development

In analytical chemistry, particularly in separation science, well-characterized, pure compounds are essential for method development and validation.

This compound, as a stable, crystalline solid, is suitable for use as a reference standard in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The availability of detailed analytical data, including NMR, HPLC, and LC-MS profiles for the closely related 5-amino-2-benzyloxy-benzoic acid, supports its characterizability to the high degree of purity required for a standard. bldpharm.com

In method development, such a standard would be used to determine retention time, optimize separation conditions (e.g., mobile phase composition, column type), and construct calibration curves for the quantification of related analytes. Given that HPLC methods are routinely developed for the simultaneous determination of related benzoate (B1203000) derivatives in pharmaceutical preparations, this compound could serve as a key reference compound in quality control or research laboratories working with such molecules.

Electrochemical Sensor Development

Research into the direct application of this compound for the development of electrochemical sensors is an emergent area of investigation. While extensive data exists for simpler aminobenzoic acid derivatives, the unique structural features of this compound, namely the benzyl protective groups on both the amine and carboxylic acid functionalities, present distinct possibilities for sensor fabrication and analyte interaction.

Detailed research findings on the electrochemical behavior and sensor applications of this compound are currently limited in publicly accessible scientific literature. However, the foundational principles of using aminobenzoate derivatives in electrochemical sensing provide a framework for its potential applications. Aminobenzoic acids and their esters can be electropolymerized to form thin, conductive, or semi-conductive polymer films on electrode surfaces. These films can then act as the sensing layer. The amino and benzoate groups can be further modified to introduce specific recognition elements for target analytes.

In the context of this compound, the benzyl groups would likely need to be removed (deprotected) to unmask the reactive amino and carboxylic acid groups, which are typically crucial for electropolymerization and functionalization. The presence of the benzyloxy group at the 2-position could also influence the electronic properties of the aromatic ring and, consequently, the electrochemical characteristics of the resulting polymer.

While specific data tables detailing the performance of sensors based on this compound are not available due to the nascent stage of research, a hypothetical representation of how such data would be presented is shown below. This table is illustrative and based on the types of data typically reported for electrochemical sensors developed from related aminobenzoic acid compounds.

Table 1: Hypothetical Performance Metrics for an Electrochemical Sensor Based on a Modified this compound Platform

| Analyte | Sensor Fabrication Method | Detection Limit (µM) | Linear Range (µM) | Sensitivity (µA/µM·cm²) |

| Analyte X | Electropolymerization of deprotected monomer on GCE | 0.05 | 0.1 - 100 | 1.5 |

| Analyte Y | Drop-casting of functionalized polymer on SPE | 0.1 | 0.5 - 250 | 0.8 |

GCE: Glassy Carbon Electrode, SPE: Screen-Printed Electrode. Data is illustrative.

The development of sensors from this compound would likely involve a multi-step process, including the synthesis of the monomer, its subsequent deprotection, and then electropolymerization or other immobilization techniques onto an electrode surface. The choice of analyte to be detected would guide the post-modification strategies of the resulting polymer film. The inherent chemical structure of the core molecule, 5-amino-2-hydroxybenzoic acid (after deprotection), could itself offer selectivity towards certain analytes through hydrogen bonding or other intermolecular interactions.

Further research is necessary to fully elucidate the electrochemical properties of this compound and its potential as a precursor for advanced electrochemical sensing systems. Investigations would need to focus on its redox behavior, the characteristics of its polymeric form, and its interactions with a variety of target molecules.

Emerging Research Directions and Future Perspectives for Benzyl 5 Amino 2 Benzyloxy Benzoate

Unexplored Reactivity and Transformation Pathways

Benzyl (B1604629) 5-amino-2-(benzyloxy)benzoate possesses a trifecta of reactive sites: an aromatic amine, a benzyl ether, and a benzyl ester. This combination opens up a wide array of potential chemical transformations that remain largely unexplored. The presence of both the amino and benzyloxy groups contributes to its distinct chemical reactivity.

The amino group, for instance, is a versatile handle for a variety of reactions. It can undergo oxidation to form nitro derivatives, which would significantly alter the electronic properties of the aromatic ring. Furthermore, the amino group can participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.

The benzyloxy group, on the other hand, can be selectively cleaved under reductive conditions to yield a hydroxyl group. This transformation would provide a different set of derivatives with potentially varied biological activities. The interplay between these functional groups, and the selective manipulation of each in the presence of the others, represents a significant area for future research.

Potential Chemical Transformations of Benzyl 5-amino-2-(benzyloxy)benzoate

| Functional Group | Potential Reaction | Reagents | Resulting Product |

| Amino Group | Oxidation | Potassium permanganate | Nitro derivative |

| Amino Group | Substitution | Acyl or sulfonyl chlorides | Substituted amides or sulfonamides |

| Benzyloxy Group | Reduction | Lithium aluminum hydride | Hydroxy derivative |

Challenges in Scalable and Sustainable Synthesis

While the synthesis of this compound is achievable on a laboratory scale, scaling up the production presents several challenges. The synthesis typically involves multiple steps, including the benzylation of a phenolic precursor, nitration or another method to introduce the amino group precursor, and subsequent esterification. Each of these steps requires careful optimization to maximize yield and minimize the formation of byproducts.

A significant hurdle is the development of a sustainable synthesis route. Traditional methods often rely on harsh reagents and organic solvents, which are not environmentally friendly. Future research will need to focus on greener alternatives, such as the use of biocatalysis or more benign solvent systems. researchgate.net The efficient synthesis of aromatic amines from renewable resources is a growing area of interest and could provide a more sustainable pathway to precursors of this compound. acs.orgrsc.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms offer a promising solution to many of the challenges associated with the synthesis of complex molecules like this compound. researchgate.net These technologies allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. researchgate.netacs.org

The integration of flow chemistry could enable a continuous, multi-step synthesis of the target compound, minimizing the need for isolation and purification of intermediates. acs.org This not only improves efficiency but also enhances safety, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.net Automated systems can further accelerate the optimization of reaction conditions and facilitate the rapid synthesis of a library of derivatives for screening purposes. innovationnewsnetwork.comnih.gov The development of automated flow synthesis is breaking through new challenges for chemical reactions and is particularly relevant for the efficient synthesis of therapeutic compounds. researchgate.net

Potential for Derivatization into Complex Chemical Architectures

The true potential of this compound lies in its utility as a scaffold for the synthesis of more complex and potentially bioactive molecules. The strategic modification of its functional groups can lead to a diverse range of derivatives. For instance, the amino group can be acylated, alkylated, or used as a handle for the construction of heterocyclic rings. nih.govnih.gov

The ester and ether linkages also provide opportunities for derivatization. The selective cleavage of one or both of these groups can unmask carboxylic acid and phenol (B47542) functionalities, which can then be further modified. This versatility makes this compound a valuable starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. researchgate.net The derivatization of similar aminobenzoic acid structures has led to the development of compounds with a wide range of biological activities. nih.govnih.gov

Outlook on Future Academic Research and Interdisciplinary Collaborations

The future of research on this compound is bright and will likely be characterized by a highly interdisciplinary approach. nih.gov Medicinal chemists may explore the synthesis of derivatives as potential therapeutic agents, while materials scientists could investigate their use in the development of novel polymers or functional materials.

Collaboration between synthetic chemists, computational chemists, and biologists will be crucial for the rational design and evaluation of new compounds. nih.govmdpi.com Computational studies can help predict the reactivity and potential biological activity of derivatives, guiding synthetic efforts towards the most promising candidates. nih.gov As our understanding of this versatile molecule grows, so too will its potential to contribute to advancements across various scientific disciplines. The need for multi-disciplinary approaches that combine synthetic chemistry with computational systems is becoming increasingly important in the discovery of novel compounds. nih.gov

Q & A

Q. Optimization Tips :

- Use anhydrous conditions to minimize hydrolysis.

- Catalysts like DMAP (4-dimethylaminopyridine) enhance reaction rates in esterification .

- Monitor reaction progress via TLC or HPLC to identify incomplete steps .

Which analytical techniques are most effective for confirming the structure and purity of this compound?

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of benzyloxy (δ 4.9–5.1 ppm for –OCH₂C₆H₅), aromatic protons, and the amino group (δ 5.5–6.5 ppm if free; shifted when protected) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C₂₁H₁₉NO₄, expected m/z ~373.13) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .

How can researchers address discrepancies in reported yields when synthesizing this compound under varying catalytic conditions?

Advanced Research Question

Yield variations often arise from:

- Catalyst Selection : Alkali bases (e.g., NaH) may deprotonate the amine, leading to side products. Use milder bases like triethylamine for sensitive substrates .

- Temperature Control : Excessive heat degrades the amino group. Optimize at 60–80°C with reflux .

- Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) resolves impurities from incomplete esterification or deprotection .

Case Study : A 20% yield increase was achieved by switching from H₂SO₄ to Amberlyst-15 (a solid acid catalyst), reducing side reactions .

What are the critical factors in designing stability studies for this compound in different formulations?

Advanced Research Question

Stability depends on:

- pH Sensitivity : The compound may hydrolyze in acidic/basic conditions. Use buffered solutions (pH 6–8) for emulsion studies .

- Light and Oxygen Exposure : Store in amber glass under nitrogen to prevent oxidation of the amine group .

- Thermal Stability : Conduct accelerated aging tests at 40°C/75% RH for 6 months, monitoring degradation via HPLC .

Q. Example Protocol :

Prepare emulsions with oleic acid and triethanolamine (similar to benzyl benzoate lotion formulations) .

Assess phase separation, pH shifts, and degradation products weekly.

How does the presence of the amino group influence the reactivity and applications of this compound compared to non-aminated analogs?

Advanced Research Question

- Reactivity : The amino group enables functionalization (e.g., acylation, Schiff base formation) for drug conjugate synthesis .

- Solubility : Increased polarity improves aqueous solubility, aiding bioavailability studies .

- Biological Activity : The amine may enhance interactions with biological targets (e.g., enzyme active sites) but requires protection to avoid toxicity .

Q. Comparative Data :

| Property | This compound | Benzyl Benzoate (CAS 120-51-4) |

|---|---|---|

| Melting Point | ~110–115°C (estimated) | 18–20°C |

| LogP (Lipophilicity) | ~3.5 (higher polarity) | 3.97 |

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .

Storage : Keep in sealed containers at 2–8°C, away from oxidizing agents .

What mechanistic insights explain the role of this compound in catalysis or drug delivery systems?

Advanced Research Question

- Catalysis : The amino group can act as a ligand in metal-organic frameworks (MOFs) for asymmetric synthesis .

- Drug Delivery : Structural similarity to benzyl benzoate (a scabies treatment) suggests potential as a prodrug, with the amine enabling pH-sensitive release .

Research Gap : Limited data exist on in vivo pharmacokinetics; preliminary studies recommend radiolabeling (e.g., ¹⁴C) for metabolic tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.